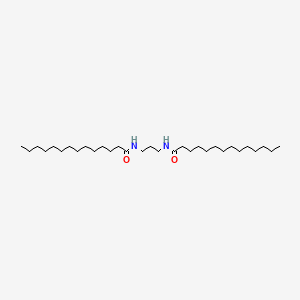
N,N'-(Propane-1,3-diyl)ditetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Propane-1,3-diyl)ditetradecanamide is a synthetic organic compound characterized by the presence of two tetradecanamide groups connected by a propane-1,3-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)ditetradecanamide typically involves the reaction of tetradecanoic acid with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is conducted at elevated temperatures, typically around 80-100°C, and may require a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,3-diyl)ditetradecanamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Propane-1,3-diyl)ditetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Propane-1,3-diyl diamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-(Propane-1,3-diyl)ditetradecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N’-(Propane-1,3-diyl)ditetradecanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Propane-1,3-diyl)dioctanamide: Similar structure but with shorter alkyl chains.
N,N’-(Propane-1,3-diyl)dibenzamide: Contains benzamide groups instead of tetradecanamide groups.
Uniqueness
N,N’-(Propane-1,3-diyl)ditetradecanamide is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties.
Propriétés
Numéro CAS |
185304-52-3 |
|---|---|
Formule moléculaire |
C31H62N2O2 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
N-[3-(tetradecanoylamino)propyl]tetradecanamide |
InChI |
InChI=1S/C31H62N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-30(34)32-28-25-29-33-31(35)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,32,34)(H,33,35) |
Clé InChI |
KLAIKBAOUFKSBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


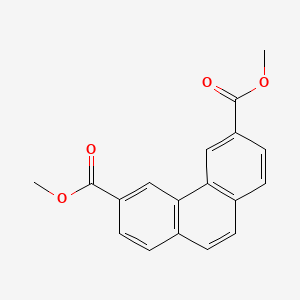
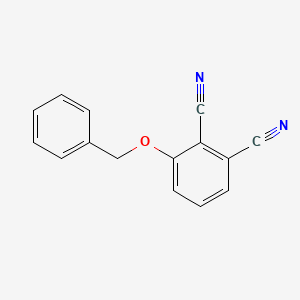
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
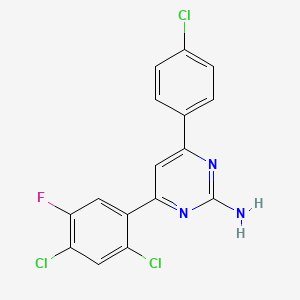
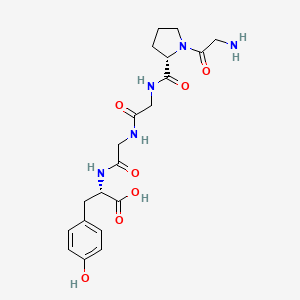
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
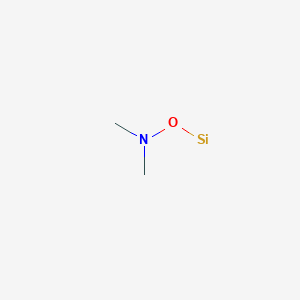
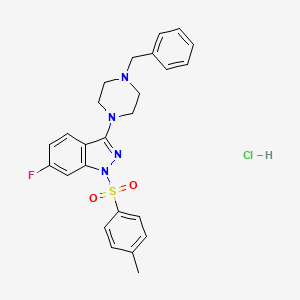
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

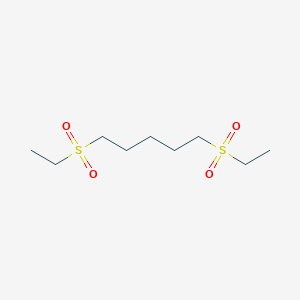
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
